Product packaging for 4-(Nitromethyl)benzonitrile(Cat. No.:CAS No. 42157-95-9)

4-(Nitromethyl)benzonitrile

Cat. No.: B13535561
CAS No.: 42157-95-9
M. Wt: 162.15 g/mol
InChI Key: XWJSTCOIIBMVDX-UHFFFAOYSA-N
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Description

Contextualization of Nitromethylated Benzonitriles within Modern Organic Synthesis

Nitromethylated benzonitriles, including 4-(nitromethyl)benzonitrile, are part of a broader class of organic compounds that have gained prominence in modern organic synthesis. numberanalytics.comnih.gov Benzonitrile (B105546) derivatives are fundamental building blocks for many natural products, biologically active molecules, and pharmaceuticals. guidechem.com Their utility extends to the creation of advanced materials such as advanced coatings and as intermediates in the synthesis of pesticides and various polymers. guidechem.com The presence of multiple reactive sites within these molecules allows for their participation in a diverse array of chemical reactions, making them valuable intermediates for constructing complex molecular architectures. numberanalytics.com

Strategic Importance of the Nitromethyl and Nitrile Functional Groups in Synthetic Design

The synthetic versatility of this compound stems from the distinct and complementary reactivity of its two key functional groups: the nitromethyl group and the nitrile group.

The Nitrile Group: The cyano (–C≡N) group is a cornerstone of organic synthesis due to its unique electronic properties and broad reactivity. nih.gov It possesses a nucleophilic nitrogen atom, an electrophilic carbon center, and the ability to coordinate with metals, enabling a wide variety of transformations. nih.gov Nitriles can be readily converted into other important functional groups such as carboxylic acids, primary amines, and amides. ebsco.comallen.in Furthermore, the nitrile group can participate in numerous cycloaddition reactions to form carbo- and heterocyclic systems and can act as a directing group in C-H bond functionalization reactions. nih.gov

The Nitromethyl Group: The nitro group (–NO2) is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule. mdpi.com This property facilitates reactions with nucleophiles and can make the α-hydrogen (the hydrogen on the carbon adjacent to the nitro group) acidic, allowing for the formation of a stable anion that can react with electrophiles. mdpi.comnih.gov The nitro group is also a good leaving group and can be transformed into a wide range of other functionalities, serving as a precursor to amines, aldehydes, and carboxylic acids. mdpi.comresearchgate.netwiley.com The versatility of the nitro group makes it a valuable tool for constructing complex molecules and introducing nitrogen-containing functionalities. researchgate.net

The combination of the electron-withdrawing nitro group and the versatile nitrile group on a benzene (B151609) ring in this compound creates a molecule with a rich and varied reaction chemistry, offering numerous possibilities for synthetic chemists.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related structures is focused on leveraging its unique reactivity for the synthesis of novel compounds and materials. While specific research on this compound itself is still emerging, the broader field of nitrated benzonitriles provides insight into its potential applications.

One major area of research is the use of nitrated benzonitriles as precursors for more complex molecules. For instance, the reduction of the nitro group to an amine, followed by reactions of the nitrile group, can lead to a wide variety of heterocyclic compounds with potential biological activity. youtube.com

Another research direction involves the nucleophilic aromatic substitution (SNAr) of the nitro group. In a study on 4-nitrobenzonitrile (B1214597), it was observed that the reaction with sodium methoxide (B1231860) to replace the nitro group with a methoxy (B1213986) group was highly sensitive to reaction conditions, highlighting the nuanced reactivity of such systems. wuxiapptec.com

Furthermore, the development of new synthetic methods for the preparation of nitrated benzonitriles is an active area of investigation. Recent reports describe various methods for synthesizing 4-nitrobenzonitrile from starting materials like 4-nitrobenzaldehyde (B150856), 4-nitrostyrene, and 4-aminobenzonitrile, employing a range of reagents and reaction conditions. guidechem.comchemicalbook.comorgsyn.org These synthetic advancements pave the way for greater availability and exploration of compounds like this compound.

The table below summarizes some of the key properties and synthetic routes for a related compound, 4-nitrobenzonitrile, which can inform potential research on this compound.

Property/ReactionDetailsReference(s)
Molecular Formula C7H4N2O2 nist.gov
Molecular Weight 148.12 g/mol nist.govnih.gov
Synthesis from 4-nitrobenzaldehyde Reaction with hydroxylamine (B1172632) hydrochloride in DMSO at 100°C. guidechem.com
Synthesis from 4-nitrostyrene Reaction with sodium nitrite (B80452) and iron(III) porphyrin in acetonitrile (B52724) at 70°C. guidechem.com
Nucleophilic Aromatic Substitution Reaction with sodium methoxide can be sensitive to reaction conditions, including the amount of methanol (B129727) present. wuxiapptec.com

As research continues, the unique combination of functional groups in this compound is expected to lead to the discovery of new reactions and the synthesis of novel compounds with diverse applications in medicine, materials science, and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B13535561 4-(Nitromethyl)benzonitrile CAS No. 42157-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42157-95-9

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-(nitromethyl)benzonitrile

InChI

InChI=1S/C8H6N2O2/c9-5-7-1-3-8(4-2-7)6-10(11)12/h1-4H,6H2

InChI Key

XWJSTCOIIBMVDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])C#N

Origin of Product

United States

Reactivity, Transformations, and Reaction Mechanisms of 4 Nitromethyl Benzonitrile

Reactivity Profiling of the Nitromethyl Group

The nitromethyl group is the more reactive center of the molecule, primarily due to the electron-withdrawing nature of the nitro group, which acidifies the adjacent methylene (B1212753) protons. This facilitates the formation of a nitronate anion, a key intermediate in many of its characteristic reactions.

Nucleophilic Addition Reactions (e.g., Henry Reaction)

The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.org For 4-(nitromethyl)benzonitrile, the reaction begins with the deprotonation of the nitromethyl group to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide yields a β-nitro alcohol. wikipedia.org These products are valuable synthetic intermediates that can be converted into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org

A notable example is the reaction of this compound with an aldehyde to produce 4-(1-hydroxy-2-nitroethyl)benzonitrile. thieme-connect.com The reaction conditions, including the choice of base and solvent, can influence the reaction's efficiency and stereochemical outcome. organic-chemistry.org For instance, enzyme-catalyzed Henry reactions have been shown to proceed with high yield and enantioselectivity. rsc.org

Table 1: Examples of Henry Reactions with this compound Analogs

Aldehyde/Ketone Base/Catalyst Product Yield (%) Reference
Benzaldehyde Imidazole 1-Phenyl-2-nitroethanol >90% tandfonline.com
4-Nitrobenzaldehyde (B150856) ST0779 (enzyme) 1-(4-Nitrophenyl)-2-nitroethanol 92% rsc.org

Michael Additions and Related Conjugate Processes

The nitronate anion derived from this compound can also act as a nucleophile in Michael additions, which involve the 1,4-addition to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. masterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com The general mechanism involves the addition of the nitronate to the β-carbon of the Michael acceptor, forming a new enolate, which is then protonated. masterorganicchemistry.com

Organocatalysts, such as diphenylprolinol silyl (B83357) ethers, have been effectively used to catalyze the enantioselective Michael addition of aldehydes to nitroalkenes, highlighting the synthetic utility of this transformation. ethz.ch The presence of an acid co-catalyst can significantly affect the reaction's rate and stereoselectivity. ethz.ch

Nef Reactions and Carbonyl Formation

The Nef reaction provides a method to convert a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.org This transformation involves the acid hydrolysis of a nitronate salt. wikipedia.orgorganic-chemistry.org For this compound, the nitronate salt is first formed by treatment with a base. This salt is then subjected to strong acidic conditions, leading to the formation of 4-cyanobenzaldehyde (B52832) and nitrous oxide. wikipedia.org

The mechanism proceeds through the protonation of the nitronate to form a nitronic acid, which is further protonated to an iminium ion. wikipedia.org Nucleophilic attack by water and subsequent rearrangements lead to the final carbonyl compound. wikipedia.org The conditions for the Nef reaction must be carefully controlled to avoid side reactions. organic-chemistry.org Modern variations of the Nef reaction utilize oxidizing or reducing agents to achieve the desired transformation under milder conditions. wikipedia.orgworktribe.com

Reductive Transformations to Amines and Other Nitrogen Species

The nitro group of this compound can be reduced to an amino group, yielding 4-(aminomethyl)benzonitrile. This reduction is a crucial transformation, as the resulting aminomethylbenzonitrile is a valuable building block in medicinal chemistry. sigmaaldrich.com

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum, or Raney nickel is a widely used method. masterorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are also effective. masterorganicchemistry.com

Other Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) can also be employed, although they may sometimes lead to different products like azobenzenes. masterorganicchemistry.comlibretexts.org

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. libretexts.orgfudan.edu.cn For example, tin(II) chloride is considered a mild reducing agent suitable for molecules with other reducible functionalities. uomustansiriyah.edu.iq

Acid-Base Equilibria and Carbanion Chemistry at the Nitromethyl Center

The hydrogen atoms on the carbon adjacent to the nitro group in this compound are acidic due to the strong electron-withdrawing effect of the nitro group. This allows for the formation of a resonance-stabilized nitronate anion (a carbanion) upon treatment with a base. wikipedia.org The pKa of typical nitroalkanes is around 17 in DMSO, indicating their significant acidity for carbon acids. wikipedia.org

This carbanion is a key reactive intermediate, acting as a potent nucleophile in reactions like the Henry reaction and Michael additions. wikipedia.orgmasterorganicchemistry.com The equilibrium between the nitroalkane and the nitronate anion is fundamental to the reactivity of the nitromethyl group.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound is generally less reactive than the nitromethyl group under many conditions. However, it can undergo a variety of important transformations. wikipedia.org The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. nih.govlibretexts.org

Key reactions of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then a carboxylic acid. wikipedia.orgnoaa.gov This reaction typically requires heating.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org

Cycloaddition Reactions: Nitrile groups can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides to form five-membered heterocyclic rings, such as isoxazoles. d-nb.infobeilstein-journals.orgmdpi.com

The reactivity of the nitrile group can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group can affect the electrophilicity of the nitrile carbon.

Nucleophilic Additions to the Cyano Moiety

The cyano group in this compound is susceptible to nucleophilic attack, a characteristic reaction of nitriles. Organometallic reagents, such as Grignard reagents, are potent nucleophiles that readily add to the carbon-nitrogen triple bond. masterorganicchemistry.comlibretexts.org

The addition of a Grignard reagent (R-MgX) to this compound proceeds through the formation of an intermediate imine, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comdoubtnut.com The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbon of the nitrile. masterorganicchemistry.comnih.gov This is followed by protonation of the resulting imine in the presence of aqueous acid to form an iminium ion. masterorganicchemistry.com Subsequent 1,2-addition of water and elimination of ammonia (B1221849) leads to the final ketone product. masterorganicchemistry.com

For instance, the reaction of benzonitrile (B105546) with allylmagnesium bromide has been shown to initially form an iminic intermediate. nih.gov In some cases, double addition of the Grignard reagent can occur, leading to the formation of a carbinamine. nih.gov The reaction kinetics of Grignard additions to nitriles have been found to be second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

Hydrolytic Transformations to Carboxylic Acid Derivatives

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(nitromethyl)benzoic acid, or its derivatives. This transformation is a standard reaction for nitriles.

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium (B1175870) ion.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy-imine intermediate. Proton abstraction from a water molecule gives a salt of an imidic acid, which then rearranges to an amide. Subsequent hydrolysis of the amide under the basic conditions yields the carboxylate salt, which upon acidification, gives the carboxylic acid.

Cyclization Reactions Involving the Nitrile Functionality

The nitrile group of this compound can participate in cyclization reactions to form various heterocyclic systems. These reactions often involve the participation of the nitromethyl group or other functionalities introduced into the molecule. For example, palladium-catalyzed cross-coupling reactions of similar compounds containing both nitro and cyano groups can lead to the formation of indenoindolone derivatives.

Another example is the reaction of nitriles with amines in the presence of a Lewis acid, such as aluminum chloride, to form N-substituted amidines. google.com This reaction proceeds by activation of the nitrile by the Lewis acid, making it more susceptible to nucleophilic attack by the amine. google.com The resulting amidine can then potentially undergo further intramolecular reactions.

Furthermore, tandem reactions of 2-acylbenzonitriles with various nucleophiles can lead to the formation of 3,3-disubstituted isoindolinones through a process involving an initial addition to the ketone followed by a Dimroth-type rearrangement involving the nitrile group. researchgate.net

Cycloaddition Reactions Involving Nitromethylated or Nitrile-Derived Species

The reactive nature of both the nitromethyl and nitrile functionalities in this compound allows for their transformation into species that can participate in various cycloaddition reactions, leading to the formation of complex cyclic structures.

[3+2] Cycloaddition Reactions (e.g., with Nitrile N-Oxides)

Nitrile oxides, which can be generated in situ from precursors like hydroxamoyl chlorides, are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes to form 4,5-dihydroisoxazoles. nih.govd-nb.info While direct generation from this compound is not explicitly detailed, its derivatives can participate in such reactions. For instance, benzonitrile N-oxide, a related compound, reacts with 3-nitroprop-1-ene (B1620108) in a high-yielding [3+2] cycloaddition to produce 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole. nih.govd-nb.info

These reactions are classified as zw-type (zwitterionic) [3+2] cycloadditions, where the nitrile N-oxide acts as the zwitterionic three-atom component. nih.govd-nb.info The regiochemistry of these reactions is often highly specific, with theoretical calculations at the M06-2X/6-31G(d) (PCM) level helping to explain the observed outcomes and the nature of the transition states. nih.govkul.pl The formation of the 5-substituted isoxazole (B147169) is generally favored. nih.gov

Formation and Retro-Cycloaddition of Cyclic Nitronates

The nitromethyl group can be transformed into a nitroalkene, a key precursor for the formation of cyclic nitronates. conicet.gov.arnih.gov These cyclic nitronates are versatile intermediates in organic synthesis. mdpi.comsemanticscholar.org For example, nitroalkenes can act as heterodienes in Diels-Alder reactions with electron-rich alkenes like vinyl ethers to form six-membered cyclic nitronates (1,2-oxazine-N-oxides). nih.gov

These cyclic nitronates can then undergo further transformations. One notable reaction is a retro [3+2] cycloaddition. For instance, four-membered cyclic nitronates, such as 4H- nih.govnih.govoxazete 2-oxides, can undergo a retro-cycloaddition to yield a ketone and a nitrile oxide derivative. mdpi.comsemanticscholar.org Density functional theory (DFT) studies on the retro-32CA of 4,4-di-tert-butyl-3-nitromethyl-4H- nih.govnih.govoxazete 2-oxide indicate that this process proceeds through an asynchronous two-stage one-step mechanism. mdpi.com

Cascade and Domino Reactions Incorporating this compound Building Blocks

The dual functionality of this compound makes it a valuable building block in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates.

For instance, 2-acylbenzonitriles, which can be seen as derivatives of this compound after transformation of the nitromethyl group, can undergo cascade reactions with nitromethane (B149229). mdpi.com This reaction, often catalyzed by chiral bifunctional ammonium salts, proceeds via an initial asymmetric Henry (nitro-aldol) reaction, followed by an intramolecular cyclization onto the nitrile group, leading to the formation of 3,3-disubstituted isoindolinones bearing a nitro group. researchgate.netmdpi.com The reaction sequence involves nucleophilic addition to the carbonyl, ring closure, and a subsequent Dimroth rearrangement. acs.org

Similarly, catalyst-free tandem reactions have been developed for the synthesis of 4-nitromethyl-chromenes from α,β-unsaturated ketones and nitromethane, showcasing the utility of the nitromethyl moiety in domino processes. rsc.org While not directly involving this compound, these examples highlight the potential of its reactive functionalities to participate in complex, one-pot transformations to build molecular complexity.

Computational and Theoretical Investigations of 4 Nitromethyl Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the chemical properties of 4-(nitromethyl)benzonitrile and related compounds. DFT calculations allow for a detailed exploration of reaction pathways, selectivities, and electronic characteristics.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound, thereby elucidating their mechanisms. A prominent example is the [3+2] cycloaddition reaction, a common process for synthesizing five-membered heterocyclic rings. In reactions involving nitrile oxides, such as the one that could be conceptually related to the formation of a precursor to or a reaction involving this compound, DFT studies have shown that the reaction typically proceeds through a one-step mechanism. researchgate.net

For instance, in the [3+2] cycloaddition of a nitrile oxide with an alkene, a transition state is located, which connects the reactants to the cycloadduct. researchgate.net The geometry of this transition state reveals the degree of bond formation and breaking at this critical point of the reaction. Quantum-chemical calculations, for example at the M06-2X/6-31G(d) (PCM) theoretical level, can provide the basis for understanding the reaction course and the nature of these transition states. researchgate.netd-nb.info

The table below summarizes representative activation energies for related reactions, illustrating the type of data obtained from DFT studies.

Reaction TypeReactantsFunctional/Basis SetCalculated Activation Energy (kcal/mol)Source
[3+2] CycloadditionBenzonitrile (B105546) N-oxide + 3-nitroprop-1-ene (B1620108)M06-2X/6-31G(d)Path A: 85.6, Path B: 97.0 (Enthalpy) researchgate.net
Nucleophilic Addition4-Nitrobenzonitrile (B1214597) + Methoxide (B1231860)QM Analyses2.59 wuxiapptec.com
Nucleophilic AdditionIntermediate 4 + Methoxide (at C1)QM Analyses3.26 wuxiapptec.com
Nucleophilic AdditionIntermediate 4 + Methoxide (at C4)QM Analyses4.54 wuxiapptec.com

This table is illustrative and based on data for related compounds to demonstrate the application of DFT in elucidating reaction mechanisms.

Prediction of Regioselectivity and Stereoselectivity in Reactions

DFT is also a key tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. In [3+2] cycloaddition reactions, for example, the regiochemistry is a critical aspect. The reaction of benzonitrile N-oxide with 3-nitroprop-1-ene has been shown to be highly regiospecific, yielding the 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole as the sole product. researchgate.netd-nb.info DFT calculations correctly predict this outcome, explaining the observed regioselectivity. researchgate.net

The prediction of selectivity is often rooted in the analysis of the electronic properties of the reactants, such as their electrophilicity and nucleophilicity, which can be quantified using conceptual DFT. researchgate.net The global electron density transfer (GEDT) at the transition state can also indicate the direction of electron flow and explain the observed selectivity. researchgate.net For instance, in some cycloadditions, the electron flux is predicted to be from the benzonitrile oxide to the alkene, which aligns with the conceptual DFT indices and correctly describes the regioselectivity. researchgate.net

Stereoselectivity, such as a preference for an exo or endo product, can also be rationalized through DFT calculations by comparing the activation energies of the different stereoisomeric transition states. researchgate.net

Electronic Structure Analysis (e.g., Electron Localization Function (ELF), Natural Population Analysis (NPA), Molecular Electrostatic Potential (MEP))

A deeper understanding of the reactivity of this compound can be gained by analyzing its electronic structure. Methodologies such as the Electron Localization Function (ELF), Natural Population Analysis (NPA), and Molecular Electrostatic Potential (MEP) are employed for this purpose. semanticscholar.orgmdpi.com

Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule, allowing for the identification of bonding regions, lone pairs, and core electrons. For related nitro compounds, ELF analysis has been used to characterize the electronic structure of the reactants and to follow the changes in electron density throughout a reaction. semanticscholar.orgmdpi.com

Natural Population Analysis (NPA) is used to calculate the atomic charges, providing insight into the charge distribution within the molecule. semanticscholar.orgmdpi.com For a molecule like this compound, NPA would likely show a significant positive charge on the nitrogen atom of the nitro group and negative charges on the oxygen atoms. The carbon atoms of the nitrile group and the benzene (B151609) ring would also exhibit specific charge distributions that influence their reactivity. In related nitroalkenes, the carbon atom bearing the nitro group has been shown to have a positive charge, making it susceptible to nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). semanticscholar.orgmdpi.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating their potential to interact with electrophiles. Positive potential would be expected around the hydrogen atoms.

The following table illustrates the type of data obtained from NPA for a related nitro compound, 3-tert-butyl-4,4-dimethyl-1,2-dinitro-pent-2-ene.

AtomNatural Atomic Charge (e)
C1+0.12
C2+0.02
N3+0.55
O4-0.38

Data from a related compound to illustrate the application of NPA. semanticscholar.org

Application of Bonding Evolution Theory (BET)

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds during a reaction. nih.gov By analyzing the topology of the Electron Localization Function (ELF) along the reaction coordinate, BET can pinpoint the exact points where bond formation and cleavage occur. semanticscholar.orgmdpi.comresearchgate.net

For reactions such as the [3+2] cycloaddition, BET studies have revealed that the process is often asynchronous, meaning that the new chemical bonds are not formed simultaneously. nih.govrsc.org The reaction can be divided into distinct phases, each characterized by specific changes in the electronic structure. semanticscholar.orgmdpi.com For example, in the cycloaddition of benzonitrile oxide, the C-N triple bond is first converted into a double bond, followed by the formation of a C-C single bond, and finally the O-C single bond is created. nih.gov This level of mechanistic detail is invaluable for a complete understanding of the reaction.

Molecular Dynamics Simulations for Conformational and Reactive Pathways

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and reactive pathways. stanford.edu For a molecule like this compound, MD simulations can be used to explore its conformational landscape, including the rotation of the nitromethyl group relative to the benzene ring. d-nb.info

In the context of reactive pathways, nonadiabatic molecular dynamics simulations can be employed to study excited-state processes. For the related molecule 4-(N,N-dimethylamino)benzonitrile (DMABN), such simulations have been used to interpret its transient absorption spectrum and to assign spectral signals to specific excited-state structures. diva-portal.org This approach allows for a clear and unambiguous assignment of spectral features by breaking down the calculated spectrum into contributions from different molecular geometries. diva-portal.org

MD simulations can also provide insights into the local structure and intermolecular interactions in the liquid phase. stanford.educhemrxiv.org For benzonitrile, simulations have provided direct evidence of local antiparallel configurations, which are stabilized by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.edu These structural details influence the collective reorientational dynamics of the liquid. stanford.edu

Quantum Chemical Calculations for Energetic and Thermodynamic Profiles

Quantum chemical calculations are essential for determining the energetic and thermodynamic properties of this compound and its reactions. These calculations provide access to fundamental quantities such as enthalpies of formation, entropies, and Gibbs free energies. mdpi.comnih.govprinceton.edu

The energies obtained from quantum chemical calculations typically correspond to the 0 K limit. princeton.edu To compare with experimental data, these energies must be corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain enthalpies and Gibbs free energies at a specific temperature. princeton.edu

The table below presents a hypothetical set of thermodynamic data for a reaction involving a substituted benzonitrile, as would be obtained from quantum chemical calculations.

SpeciesElectronic Energy (Hartree)ZPVE (kcal/mol)Enthalpy (H) (kcal/mol)Gibbs Free Energy (G) (kcal/mol)
Reactant 1-X.xxxxY.yyZ.zzA.aa
Reactant 2-X.xxxxY.yyZ.zzA.aa
Transition State-X.xxxxY.yyZ.zzA.aa
Product-X.xxxxY.yyZ.zzA.aa

This is a representative table structure. The values are placeholders.

Relative Energies, Enthalpies, and Gibbs Free Energies of Intermediates and Transition States

The formation and reaction of molecules proceed through a series of high-energy transition states and more stable intermediates. fiveable.me Computational analysis allows for the calculation of the energy landscape of these pathways, revealing the kinetic and thermodynamic feasibility of a reaction. While direct computational studies on this compound are not extensively documented, data from related reactions involving the formation of similar structural motifs provide valuable insights.

For instance, the mechanism of forming nitromethyl-substituted heterocycles has been explored computationally. In the [3+2] cycloaddition reaction between in situ-generated benzonitrile N-oxide and 3-nitroprop-1-ene, which leads to a nitromethyl-substituted dihydroisoxazole, quantum-chemical calculations at the M06-2X/6-31G(d) (PCM) theoretical level were used to explain the reaction course and the nature of the transition states. nih.govresearchgate.net The initial step involves the formation of a pre-reaction complex, which reduces the enthalpy of the system. researchgate.netd-nb.info The subsequent transformation into the transition state is accompanied by a significant increase in enthalpy. nih.govresearchgate.net

Similarly, DFT studies on the formation and retro-[3+2] cycloaddition (retro-32CA) of cyclic nitronates, such as 4,4-di-tert-butyl-3-nitromethyl-4H- nih.govresearchgate.netoxazete 2-oxide, show a one-step mechanism. semanticscholar.orgmdpi.com The Gibbs free energy required to reach the transition state for the formation of this nitromethyl-containing compound was calculated to be 17.1 kcal·mol⁻¹ at the MPWB1K/6-311G(d,p) level of theory. semanticscholar.orgmdpi.com The reverse reaction, a retro-cycloaddition, requires a much higher activation energy, with a Gibbs free energy of 46.5 kcal·mol⁻¹, indicating the stability of the cyclic product under those conditions. semanticscholar.orgmdpi.com

These theoretical models are crucial for predicting reaction outcomes and understanding the stability of key intermediates, such as the Meisenheimer complex, which is thought to form during nucleophilic aromatic substitution reactions to produce nitromethyl-substituted arenes. nih.gov

Reaction / ProcessSpeciesCalculated ParameterValueComputational MethodSource
[3+2] Cycloaddition of Benzonitrile N-oxide and 3-Nitroprop-1-eneTransition State (Path A, ether)Activation Enthalpy (ΔH)87.1 kJ/molM06-2X/6-31G(d) (PCM) nih.gov
Transition State (Path B, ether)Activation Enthalpy (ΔH)96.1 kJ/mol
Formation and Retro-32CA of a Nitromethyl-Substituted Cyclic NitronateFormation Transition State (TS1a)Gibbs Free Energy of Activation (ΔG)17.1 kcal/molMPWB1K/6-311G(d,p) semanticscholar.orgmdpi.com
Retro-32CA Transition StateGibbs Free Energy of Activation (ΔG)46.5 kcal/mol

Analysis of Substituent Effects on Reactivity and Electronic Properties

Substituents play a critical role in modulating the electronic properties and reactivity of a molecule. shareok.org In this compound, the benzene ring is substituted with a cyano group (-CN) at position 1 and a nitromethyl group (-CH₂NO₂) at position 4. Both the nitro group and the cyano group are powerful electron-withdrawing groups (EWGs), which significantly influences the electron distribution within the aromatic ring.

The effect of substituents on the electrophilic activity of nitroarenes has been systematically studied. nih.gov The presence of EWGs like the nitro group increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.govbibliotekanauki.pl This effect is central to reactions like vicarious nucleophilic substitution. nih.gov

Conceptual Density Functional Theory (CDFT) provides indices that quantify the reactivity of molecules. mdpi.com Key indices include electrophilicity (ω) and nucleophilicity (N). Studies on related compounds show that the presence of a nitro substituent considerably increases the electrophilicity index. bibliotekanauki.plmdpi.com For example, in a study of substituted nitroalkenes, introducing a nitro group to the phenyl ring increased the electrophilicity index (ω) from 3.42 eV to 4.47 eV. mdpi.com Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OMe) or dimethylamino (-NMe₂) decrease electrophilicity. bibliotekanauki.plicm.edu.pl

The electronic properties of the benzonitrile core are also heavily influenced by substituents. The cyano group itself is electron-withdrawing, and when combined with another EWG like the nitromethyl group, it creates a highly electron-deficient aromatic system. This enhanced electrophilicity is a key determinant of the molecule's reactivity profile. Computational methods, such as analyzing frontier molecular orbitals (HOMO-LUMO), can further elucidate these electronic effects, correlating them with the molecule's reactivity and potential for engaging in specific reaction pathways. journalirjpac.comnih.gov

Compound TypeSubstituentElectrophilicity (ω) [eV]Nucleophilicity (N) [eV]Source
Substituted Nitroalkenes (Related System)-H (Reference)3.421.81 mdpi.com
-NH₂ (EDG)1.154.40
-NO₂ (EWG)4.471.14
Substituted Benzylideneanilines (Related System)-OMe (EDG)-- bibliotekanauki.plicm.edu.pl
-NO₂ (EWG)--
Note: Values for Benzylideneanilines show relative trends; specific ω and N values were not provided in the source text but indicate that EDGs make the reaction more facile while EWGs have minimal influence. bibliotekanauki.plicm.edu.pl

Advanced Spectroscopic and Diffraction Based Structural Characterization Methodologies in Research on 4 Nitromethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in 4-(nitromethyl)benzonitrile. For this molecule, one would expect to observe signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the nitromethyl group. The integration of these signals would confirm the ratio of protons, while their splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons. The chemical shifts would be indicative of the electron-withdrawing effects of the nitrile and nitro groups. However, no specific experimental ¹H NMR data for this compound has been found in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The expected spectrum would show signals for the aliphatic carbon of the nitromethyl group, the nitrile carbon, and the four distinct carbons of the para-substituted benzene ring. The chemical shifts of these carbons would be influenced by their hybridization and the electronegativity of attached groups. Specific, published ¹³C NMR data for this compound could not be located.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR techniques are employed to establish definitive correlations between atoms within a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to assign the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached. This would link the proton signals of the nitromethyl group and the aromatic ring to their respective carbon signals.

Despite the utility of these techniques, no research detailing their application to this compound is available in the searched databases.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

The nitrile (C≡N) stretching vibration.

The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

The C-H stretching vibrations of the aromatic ring and the aliphatic methylene (B1212753) group.

The C=C stretching vibrations within the aromatic ring.

While spectra for related compounds such as 4-nitrobenzonitrile (B1214597) and 4-methylbenzonitrile are available, specific experimental IR data for this compound is not documented in the available resources. nist.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₆N₂O₂). Analysis of the fragmentation pattern would likely show the loss of the nitro group (NO₂) and other characteristic fragments of the benzylnitrile structure. No experimental mass spectrometry data for this specific compound could be sourced.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, XRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. This would confirm the molecular geometry and reveal how the molecules pack in the crystal lattice. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Regiochemistry

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.orgmdpi.com This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and regiochemistry of a molecule.

In a hypothetical analysis of this compound, the crystallographic data would be collected by mounting a suitable single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions are determined. The key parameters obtained would be summarized in a crystallographic data table.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₈H₆N₂O₂
Formula Weight 162.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

Note: The values in this table are hypothetical and represent the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD provides invaluable information about the packing of molecules within the crystal lattice and the nature of intermolecular interactions. These interactions, including hydrogen bonds, dipole-dipole interactions, and π-π stacking, govern the physical properties of the solid-state material.

For this compound, the polar cyano and nitro groups are expected to play a significant role in directing the crystal packing. Analysis of the crystal structure of related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, reveals the importance of intermolecular forces. mdpi.com In this related structure, the nitro group is nearly coplanar with the phenyl ring, which could facilitate specific intermolecular interactions. mdpi.com

In a crystal of this compound, one would anticipate the presence of C-H···O and C-H···N hydrogen bonds, where the hydrogen atoms of the benzene ring and the nitromethyl group interact with the oxygen atoms of the nitro group and the nitrogen atom of the cyano group of neighboring molecules. Furthermore, the electron-withdrawing nature of the substituents can lead to π-π stacking interactions between the aromatic rings of adjacent molecules. The details of these interactions, including distances and angles, would be meticulously characterized from the crystal structure data.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Distance (Å)
C-H···O C-H (aromatic/aliphatic) O (nitro) Value
C-H···N C-H (aromatic/aliphatic) N (cyano) Value

Note: The values in this table are illustrative of the types of interactions and data that would be derived from a crystallographic analysis.

Other Advanced Spectroscopic Methods (e.g., UV/Vis, EPR, XPS) for Elucidating Molecular Architecture and Electronic Transitions

While X-ray diffraction provides a static picture of the solid-state structure, various spectroscopic techniques offer complementary information about the electronic structure and behavior of this compound in different environments.

UV/Vis Spectroscopy: Ultraviolet-visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. The UV/Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the nitro and cyano groups. The position and intensity of these bands are sensitive to the solvent polarity and the electronic communication between the substituents and the phenyl ring. Studies on related nitroaromatic compounds can be used to predict the approximate absorption maxima. For example, the reaction between 4-nitrobenzaldehyde (B150856) and other reagents has been monitored using UV-Vis spectroscopy, indicating the utility of this technique in studying the electronic properties of such systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as radicals. While this compound itself is not a radical, its radical anion could be generated through electrochemical or chemical reduction. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. The hyperfine coupling constants of the nitrogen nuclei (from both the nitro and cyano groups) and the protons would reveal the extent of delocalization of the unpaired electron onto the aromatic ring and the functional groups. EPR studies on the nitromethyl radical (CH₂NO₂) have been conducted, providing a basis for interpreting the spectral features that would arise from the nitromethyl moiety in the radical anion of this compound. uhmreactiondynamics.org

X-ray Photoelectron Spectroscopy (XPS): X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS could be used to determine the binding energies of the core-level electrons (C 1s, N 1s, O 1s). The precise binding energies would provide information about the chemical environment and oxidation states of the atoms, reflecting the electron-withdrawing effects of the nitro and cyano groups. While no specific XPS data for this compound is available, studies on related nitrogen-containing organic compounds demonstrate the utility of XPS in elucidating electronic structure.

Strategic Applications and Role in Synthetic Methodologies

Role as Versatile Precursors and Intermediates in Organic Synthesis

4-(Nitromethyl)benzonitrile is a valuable precursor and intermediate, providing chemists with a powerful tool for molecular construction. The nitro group can be readily transformed into a variety of other functional groups, while the nitrile group offers a handle for cyclization, hydrolysis, and addition reactions. wikipedia.orgsci-hub.se

The utility of the this compound scaffold as a building block is well-established through the application of its close analogs in synthesizing complex structures. The presence of reactive functional groups allows it to serve as a precursor in multi-step syntheses. ontosight.ai For instance, related nitrobenzonitrile derivatives are actively used to create more elaborate molecules for pharmaceutical and materials science applications.

A key example highlighting the utility of this specific substitution pattern is the synthesis of 2,3,5,6-tetrafluoro-4-(nitromethyl)benzonitrile. nih.gov This compound, synthesized from pentafluorobenzonitrile (B1630612) and nitromethane (B149229), serves as a valuable building block for accessing diverse, highly functionalized polyfluorinated arenes, which are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis demonstrates that the nitromethylbenzonitrile core is a viable and important structural motif for creating complex, high-value molecules.

Table 1: Application of Benzonitrile (B105546) Analogs as Building Blocks

Precursor Compound Synthetic Application/Product Class Reference
Pentafluorobenzonitrile Synthesis of 2,3,5,6-tetrafluoro-4-(nitromethyl)benzonitrile, a precursor for highly fluorinated arenes. nih.gov
4-Fluoro-3-nitrobenzonitrile (B23716) Acts as a building block for novel heterocyclic compounds with potential biological activities.

The dual functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. The chemistry of nitro compounds is particularly rich in cycloaddition reactions. sci-hub.se A prominent pathway for forming five-membered heterocycles is the [3+2] cycloaddition (32CA) reaction between a nitrile N-oxide and an alkene. researchgate.netd-nb.info

Detailed studies have shown that benzonitrile N-oxide reacts with nitroalkenes like 3-nitroprop-1-ene (B1620108) in a high-yielding and regiospecific manner to produce nitromethyl-substituted 4,5-dihydroisoxazoles. researchgate.netd-nb.info The regiochemistry of this reaction has been unambiguously confirmed by X-ray structural analysis. researchgate.net Given that this compound contains both a nitrile group (a precursor to a nitrile oxide) and a nitromethyl group (which can be converted to a nitroalkene), it is a prime candidate for intramolecular cycloaddition reactions to form fused heterocyclic systems.

Furthermore, cascade reactions involving ortho-carbonyl substituted benzonitriles and various pronucleophiles, including nitromethane, are used to construct complex heterocyclic scaffolds like isoindolinones. mdpi.comnih.govacs.org These reactions, which can combine up to six elemental steps in a single pot, underscore the synthetic power of combining nitrile and nitro-activated functionalities within one molecule to build heterocyclic rings. nih.govacs.org

Table 2: Synthesis of Heterocycles from Related Precursors

Reactant 1 Reactant 2 Product Type Key Methodology Reference
Benzonitrile N-oxide (in situ) 3-Nitroprop-1-ene 5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole [3+2] Cycloaddition researchgate.netd-nb.info
2-Acylbenzonitriles Nitromethane 3,3-Disubstituted Isoindolinones Asymmetric Henry-initiated cascade reaction mdpi.com

The 4-(functionalized methyl)benzonitrile framework is a recurring intermediate in the synthesis of specialized, biologically active compounds. The nitromethyl group in this compound can be readily converted into other functionalities, most notably an aminomethyl group via reduction. This transformation is crucial, as the resulting aminomethyl benzonitrile is a valuable intermediate.

For example, a close analog, 4-(bromomethyl)benzonitrile, is used as a key intermediate in the synthesis of potent arginase inhibitors, which are targets for various therapeutic areas. frontiersin.org Similarly, the reduction of the nitro group in compounds like 4-fluoro-3-nitrobenzonitrile to form 3-amino-4-fluorobenzonitrile (B1285375) is a key step in creating precursors for anti-cancer and anti-inflammatory drugs. These examples demonstrate that the this compound scaffold provides access to crucial intermediates for medicinal chemistry by allowing for strategic functional group interconversion.

Contributions to the Development of Novel Synthetic Routes and Methodologies

The structure of this compound lends itself to the development of novel synthetic methodologies, particularly cascade reactions. mdpi.comnih.gov Cascade reactions, which involve two or more bond-forming transformations in a single operation without isolating intermediates, represent a highly efficient approach to increasing molecular complexity. researchgate.net

The development of base-promoted cascade reactions using ortho-carbonyl-substituted benzonitriles demonstrates this principle effectively. nih.govacs.org In these routes, a nucleophilic addition to the carbonyl is followed by an intramolecular cyclization onto the nitrile group and subsequent rearrangement. nih.gov A similar strategy can be envisioned for this compound, where deprotonation of the acidic methylene (B1212753) protons of the nitromethyl group generates a nucleophile that can participate in either intermolecular reactions or, more powerfully, intramolecular cyclizations if another electrophilic center is present on the molecule. The ability to initiate a sequence of reactions from the nitromethyl group that terminates in a cyclization with the nitrile group allows for the creation of complex heterocyclic frameworks from simple starting materials in a single pot, representing a significant advancement in synthetic efficiency. nih.govacs.org

Utilization as Mechanistic Probes in Fundamental Organic Reactions

This compound and its constituent functional groups are excellent substrates for probing the mechanisms of fundamental organic reactions. The [3+2] cycloaddition reaction between nitrile N-oxides and nitroalkenes has been the subject of extensive mechanistic study using Density Functional Theory (DFT) calculations. researchgate.netd-nb.infomdpi.com

These computational studies provide a basis for understanding the course of the reaction and the nature of the transition states. researchgate.net For the reaction of benzonitrile N-oxide and 3-nitroprop-1-ene, DFT calculations show that the process occurs via a one-step, asynchronous mechanism. researchgate.netd-nb.info Analysis of the transition states helps to explain the high regiospecificity observed experimentally, where only the 5-nitromethyl-substituted isoxazole (B147169) is formed. d-nb.info

The electronic properties of both the nitrile oxide and the nitroalkene are crucial in determining the reaction pathway. Because this compound contains precursors to both of these reactive species, it serves as an ideal platform for studying the mechanistic details of intramolecular versions of such cycloadditions. Investigating its reactivity would provide valuable data on transition state energies, the influence of solvent, and the kinetic versus thermodynamic control in these fundamental ring-forming reactions. researchgate.netCurrent time information in Bangalore, IN.

Table 3: Mechanistic Insights from DFT Studies on Related Reactions

Reaction Type Key Mechanistic Finding Computational Method Reference
[3+2] Cycloaddition (Benzonitrile N-oxide + 3-Nitroprop-1-ene) Proceeds via a one-step, asynchronous mechanism, explaining the observed regiospecificity. M06-2X/6-31G(d) (PCM) researchgate.net
[4+1] Cycloaddition (Nitroalkenes + Dichlorocarbene) Proceeds via a polar mechanism with a zwitterionic transition state, competing with a biradical [2+1] pathway. B3LYP/6-31G(d) mdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Nitromethyl)benzonitrile?

  • Methodology : Synthesis typically involves multi-step organic reactions. For example, nitromethylation of benzonitrile derivatives can be achieved via nucleophilic substitution using nitromethane under basic conditions. Intermediate purification steps (e.g., column chromatography) and characterization (e.g., NMR, IR) are critical to confirm structural integrity .

Q. How can this compound be characterized using spectroscopic methods?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2220 cm⁻¹, nitro group ~1520-1350 cm⁻¹) .
  • NMR : 1^1H NMR for aromatic protons (δ 7.5-8.0 ppm) and nitromethyl protons (δ 4.5-5.0 ppm); 13^{13}C NMR for nitrile (δ ~115 ppm) and nitro (δ ~75 ppm) carbons .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS .

Q. What are the key physical and chemical properties of this compound?

  • Data :

  • Molecular Formula : C₈H₆N₂O₂ (PubChem-derived analogs) .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
  • Stability : Sensitive to light and moisture; storage at 2–8°C under inert gas (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can researchers design experiments to assess the kinase inhibition potential of this compound?

  • Methodology :

  • Biochemical Assays : Use ATP-binding competition assays (e.g., ADP-Glo™ Kinase Assay) to measure enzyme inhibition. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination) .
  • Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Correlate kinase inhibition with apoptosis markers (e.g., caspase-3 activity) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Reproducibility Checks : Validate protocols using standardized cell lines and reagent batches.
  • Meta-Analysis : Compare structural analogs (e.g., 4-(1-Hydroxyethyl)benzonitrile) to identify substituent effects on activity .
  • Mechanistic Studies : Use molecular docking to predict binding modes with target kinases, resolving discrepancies between in vitro and cellular data .

Q. What computational methods are effective for predicting the reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in biological matrices .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify key binding residues .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of this compound in different cell lines?

  • Methodology :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) and metabolic activity across lines (e.g., MCF-7 vs. HEK293).
  • Concentration Gradients : Test sub-µM to mM ranges to identify threshold effects .
  • Pathway Enrichment : Use RNA-seq to map differential gene expression linked to nitromethyl group reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.